10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
CAS No.: 892738-43-1
Cat. No.: VC5143260
Molecular Formula: C21H16ClN5O2S2
Molecular Weight: 469.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892738-43-1 |
|---|---|
| Molecular Formula | C21H16ClN5O2S2 |
| Molecular Weight | 469.96 |
| IUPAC Name | 10-(4-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
| Standard InChI | InChI=1S/C21H16ClN5O2S2/c1-12-9-13(2)11-15(10-12)23-19-18-17(7-8-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24) |
| Standard InChI Key | OBDLLRUVIHCJNH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)C |
Introduction
The compound 10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule belonging to the class of tetraazatricyclo compounds. It features a unique structure with multiple functional groups, including sulfonamide and amine, which contribute to its potential biological activities and applications in medicinal chemistry and material science.
Synthesis
The synthesis of this compound typically involves several key steps, including coupling reactions, nucleophilic substitutions, and cyclization processes. Starting materials such as 4-chlorobenzenesulfonyl chloride and substituted phenyl amines are commonly used. The reaction conditions, such as temperature, solvent choice (e.g., acetonitrile or chloroform), and reaction time, can be optimized to improve yield and purity.
Characterization Techniques
Characterization of the compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools in this process. NMR provides detailed information about the molecular structure, while MS helps in determining the molecular weight and confirming the presence of specific functional groups.
Biological Activities
The compound's unique structure suggests potential biological activities, particularly in medicinal chemistry. Research into specific targets and pathways is ongoing to elucidate the precise mechanisms involved in its biological activity. The presence of a sulfonyl group and a tetraazatricyclo structure indicates potential applications as an anticancer agent or in targeting specific biological pathways.
Applications
This compound has potential applications in various fields, including pharmaceuticals and material science. Its complex structure and functional groups make it a candidate for further investigation in drug development and biological studies.
Structural Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Benzothiazole derivatives | Heterocyclic ring | Anticancer |
| 4-Aminobenzoic acid | Amino group | Antiviral |
| 10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine | Tetraazatricyclo structure, sulfonamide group | Potential anticancer, pharmaceutical applications |
Biological Activity Comparison
While sulfanilamide is known for its antibacterial properties and benzothiazole derivatives for anticancer activities, the compound , with its unique tetraazatricyclo structure, may exhibit distinct biological activities that are not yet fully understood. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications.
Future Research Directions
Future studies should focus on elucidating the specific biological targets and pathways affected by this compound. In vitro and in vivo experiments, along with molecular docking studies, could provide valuable insights into its potential as a therapeutic agent. Additionally, optimizing its synthesis to improve yield and purity will be crucial for large-scale applications .
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